molecular formula C11H11BrN2O B3258519 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE CAS No. 305790-77-6

8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE

Cat. No.: B3258519
CAS No.: 305790-77-6
M. Wt: 267.12 g/mol
InChI Key: OXWUVWWEFWTUFB-UHFFFAOYSA-N
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Description

This compound (CAS: 1781760-83-5) is a brominated pyrroloquinoxaline derivative with the molecular formula C₁₁H₇BrN₂O and a molecular weight of 263.09 g/mol . Its structure features a fused pyrrolo[1,2-a]quinoxaline core substituted with a bromine atom at position 8 and a ketone group at position 2. It is utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly those targeting central nervous system receptors .

Properties

IUPAC Name

8-bromo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c12-7-3-4-8-10(6-7)14-5-1-2-9(14)11(15)13-8/h3-4,6,9H,1-2,5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWUVWWEFWTUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=C(N2C1)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include substituted pyrroloquinoxalines, oxidized quinoxaline derivatives, and reduced dihydroquinoxaline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that 8-bromo-pyrroloquinoxaline derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have demonstrated that modifications of the pyrroloquinoxaline scaffold can lead to enhanced activity against various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve modulation of signaling pathways related to neuronal survival .

Antimicrobial Properties
8-Bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one has shown promise as an antimicrobial agent. Research indicates that it exhibits activity against a range of bacteria and fungi. The compound's ability to disrupt microbial cell membranes is thought to contribute to its effectiveness as an antimicrobial agent .

Material Science Applications

Organic Electronics
In material science, this compound is being explored for its potential use in organic electronics. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that incorporating pyrroloquinoxaline derivatives into polymer matrices can enhance the performance of these devices by improving charge transport and stability .

Sensors
The compound's ability to interact with various chemical species has led to investigations into its use as a sensor material. For example, it can be utilized in the detection of toxic gases or environmental pollutants due to its selective binding properties. Research is ongoing to optimize its sensitivity and selectivity for practical sensor applications .

Research Tool Applications

Biochemical Probes
this compound serves as a valuable biochemical probe in research settings. Its ability to selectively inhibit certain enzymes makes it useful for studying enzyme function and signaling pathways in cellular systems. This application is particularly relevant in pharmacology and biochemistry research where understanding enzyme kinetics is crucial .

Drug Development
The compound is also being evaluated as a lead compound in drug development programs aimed at creating new therapeutics for various diseases. Its structural versatility allows for modifications that can enhance potency and selectivity against target proteins involved in disease processes .

Mechanism of Action

The mechanism of action of 8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

8-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS: 38470-29-0)
  • Structure: A simpler bicyclic system (quinolinone) with bromine at position 6.
  • Molecular Formula: C₉H₈BrNO .
  • Key Differences : Lacks the pyrrole ring fusion present in the target compound, reducing ring strain and altering electronic properties. This simplification may enhance metabolic stability but reduce binding affinity to certain targets .
8-Chloro-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one (CAS: 63484-45-7)
  • Structure : Pyrroloquinazoline core with chlorine at position 7.
  • Molecular Formula : C₁₁H₉ClN₂O .
  • Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance in target interactions .

Substituent Modifications

7-Bromo-4-(tert-butyl)-5-(3-methoxybenzoyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline (CAS: 896430-71-0)
  • Structure : Includes a tert-butyl group and a 3-methoxybenzoyl substituent.
  • Molecular Formula : C₂₃H₂₃BrN₂O₂ .
  • The methoxy group introduces electron-donating effects, which could modulate receptor binding .
5-(2-Chloro-6-fluorobenzyl)-4-oxo-pyrrolo[1,2-a]quinoxaline-7-carbonitrile
  • Structure : Features a chloro-fluorobenzyl group and a carbonitrile substituent.
  • Molecular Formula : C₁₉H₁₂ClFN₃O .
  • The chloro-fluorobenzyl moiety may enhance selectivity for halogen-binding enzyme pockets .

Heterocycle Hybrids

8-Chloro-2-(2-methoxy-d₃-phenyl)-pyrazolo[4,3-c]quinolin-3-one (DK-I-87-1)
  • Structure: Pyrazoloquinolinone core with deuterated methoxy substituents.
  • Molecular Formula : C₁₈H₁₂D₃ClN₃O₂ .
  • Key Differences : The pyrazole ring introduces additional nitrogen atoms, altering π-π stacking interactions. Deuterium substitution may slow metabolic degradation, extending half-life .
8-Bromo-6-fluoroquinazolin-4(3H)-one (CAS: 1204101-90-5)
  • Structure: Quinazolinone core with bromine and fluorine substituents.
  • Molecular Formula : C₈H₄BrFN₂O .
  • Key Differences : Fluorine’s electronegativity enhances metabolic stability compared to bromine. The absence of a fused pyrrole ring simplifies synthesis but reduces conformational rigidity .

Biological Activity

8-Bromo-1H,2H,3H,3AH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound with a complex structure that includes a bromine atom and a pyrroloquinoxaline framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The molecular formula is C11H11BrN2OC_{11}H_{11}BrN_2O with a molecular weight of approximately 267.13 g/mol .

The precise mechanism of action of this compound remains to be fully elucidated. However, it is known that derivatives of pyrrolopyrazine can interact with various biological pathways. Research indicates that these compounds may influence neurotransmitter systems and exhibit neuroprotective effects .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models.
  • Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage caused by excitotoxicity and oxidative stress.
  • Anticancer Properties : Preliminary investigations indicate that it may inhibit the proliferation of certain cancer cell lines .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Neuroprotection Study : In a study involving neuronal cell cultures exposed to oxidative stress agents, this compound demonstrated significant protective effects against cell death .
  • Anticancer Activity : A recent study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it inhibited cell growth in a dose-dependent manner and induced apoptosis .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
7-Bromo-1H-pyrrolo[1,2-a]quinoxalineLacks additional hydrogen atoms in positions 3a and 5Exhibits similar reactivity but different biological activity profile
QuinoxalineSimpler structure without the pyrrole moietyMore widely studied but less complex in reactivity
Pyrrolo[2,3-c]quinolinDifferent arrangement of nitrogen atomsKnown for distinct pharmacological properties

This table highlights the unique characteristics of this compound while also showcasing its potential versatility in various applications.

Q & A

Q. What are the established synthetic routes for 8-bromo-pyrroloquinoxalin-4-one derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis of brominated pyrroloquinoxaline derivatives typically involves cyclization reactions or halogenation of preformed heterocyclic scaffolds. For example, bromination at the 8-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) to avoid over-halogenation . Key steps include:
  • Cyclization : Base-assisted cyclization of nitrile precursors (e.g., 4-oxo-4-phenylbutanenitrile derivatives) with brominated intermediates, yielding fused pyrroloquinoxaline cores. Reaction temperatures (80–120°C) and solvent polarity (ethanol vs. xylenes) significantly affect product purity and yield (65–88% reported) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate products, with Rf values (0.3–0.6) guiding solvent selection .

    • Data Table : Example Reaction Conditions from Literature
PrecursorReagent/ConditionsYield (%)Purity (HPLC)Reference
4-Oxo-phenylbutanenitrileNBS, DMF, 0°C7199%
Ethyl quinoline carboxylate4-methoxyphenylhydrazine, xylenes, 140°C6099%

Q. How is structural characterization performed for brominated pyrroloquinoxalinones?

  • Methodological Answer : Multi-modal spectroscopic analysis is critical:
  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions and ring fusion. For example, deshielded protons near the bromine atom (δ 7.5–8.5 ppm) confirm successful bromination .
  • HRMS : Validates molecular weight (e.g., C17_{17}H13_{13}BrN3_3O2_2: calculated 370.0186, observed 370.0176) .
  • FTIR : C=O stretches (~1700 cm1^{-1}) and N-H bends (~3300 cm1^{-1}) confirm lactam and pyrrole functionalities .

Advanced Research Questions

Q. What are the challenges in analyzing stereochemical outcomes during cyclization of brominated intermediates?

  • Methodological Answer : Bromine’s electron-withdrawing effect can influence reaction stereochemistry. For example, in pyrroloquinoxaline synthesis:
  • Chiral Centers : Use chiral auxiliaries (e.g., enantiopure hydrazines) or asymmetric catalysis to control stereochemistry. X-ray crystallography (e.g., CCDC data) resolves ambiguities in spiro or fused ring systems .

  • Computational Modeling : DFT calculations predict regioselectivity in bromine-directed cyclization, validated by 1H^1H-NOESY for spatial proximity analysis .

    • Case Study :
      Cyclization of 7-bromo-4-chloroquinoline-3-carboxylate with 4-methoxyphenylhydrazine yielded a single diastereomer (60% yield), confirmed by X-ray diffraction .

Q. How does bromination impact the reactivity of pyrroloquinoxalin-4-one in further functionalization?

  • Methodological Answer : Bromine serves as a directing group and leaving site:
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh3_3)4_4) and base (K2_2CO3_3) in THF/water. Bromine’s position (C-8 vs. C-6) affects coupling efficiency .

  • Nucleophilic Substitution : Bromine at electron-deficient positions (e.g., adjacent to carbonyl) undergoes SNAr reactions with amines or thiols at 60–80°C .

    • Data Table : Reactivity Comparison
Bromine PositionReaction TypeConversion (%)Byproducts
C-8Suzuki coupling85Dehalogenation
C-6SNAr with morpholine72Ring-opening

Q. What analytical challenges arise in quantifying trace impurities in brominated pyrroloquinoxalinones?

  • Methodological Answer : Brominated heterocycles often produce halogenated byproducts. Strategies include:
  • LC-MS/MS : Detects dehalogenated impurities (e.g., loss of Br^-) at ppm levels. Use C18 columns with methanol/water gradients .
  • ICP-MS : Quantifies residual bromine (≥99.5% purity requires <0.1% Br^-) .

Contradictions and Limitations in Literature

  • Synthetic Yields : Reported yields for similar brominated compounds vary (60–88%), likely due to solvent purity and bromine source (NBS vs. Br2_2) .
  • Spectroscopic Assignments : Discrepancies in 13C^{13}C NMR shifts for carbonyl carbons (δ 160–165 ppm) suggest solvent-dependent tautomerism in DMSO vs. CDCl3_3 .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE
Reactant of Route 2
8-BROMO-1H,2H,3H,3AH,4H,5H-PYRROLO[1,2-A]QUINOXALIN-4-ONE

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